![molecular formula C17H17ClN2O4S B2683637 Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate CAS No. 833429-58-6](/img/structure/B2683637.png)

Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

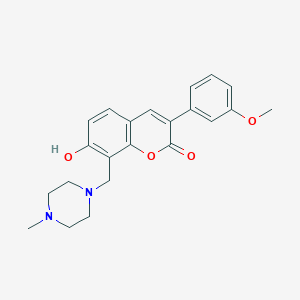

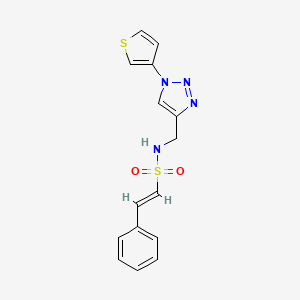

Synthesis of Pharmaceutical Compounds

Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate plays a critical role in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the improved synthesis of Clopidogrel Sulfate, a widely used antiplatelet medication. This process highlights the compound's utility in creating intermediates for drug development, offering advantages like high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).

Chemical Transformations and Reactions

Research on N-aryl sulfonyl amino acids demonstrates the compound's versatility in chemical transformations. Specifically, it's used in hydrolytic transformations under microwave irradiation in alkaline media, leading to the production of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. Such reactions underscore the compound's role in creating building blocks for further synthetic applications, showcasing its importance in organic synthesis (E. Rudyakova et al., 2006).

Development of Antimicrobial Agents

The synthesis of new quinazolines as potential antimicrobial agents also underscores the compound's application in drug development. These synthesized compounds, including derivatives of Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate, have shown promise as antibacterial and antifungal agents, indicating its utility in creating new therapies for infectious diseases (N. Desai, P. N. Shihora, D. Moradia, 2007).

Role in Synthetic Dyes and Colorants

Additionally, the compound's derivatives have been explored for their application in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from the chemical transformations involving Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate, exhibit good wash, perspiration, sublimation, and rub fastness properties, although they show poor photostability. This application highlights the compound's potential in the textile industry, particularly in the development of new materials with specific coloration properties (O. Iyun et al., 2015).

Mécanisme D'action

Based on its structure, it appears to contain a sulfonylamino group, which is a common feature in many bioactive compounds . Compounds with this group have been found to possess various biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities .

Moreover, the compound also contains a phenylmethylidene group, which is a structural feature found in many bioactive compounds. For instance, indole derivatives, which contain a similar aromatic structure, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-2-24-16(21)12-19-17(13-6-4-3-5-7-13)20-25(22,23)15-10-8-14(18)9-11-15/h3-11H,2,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKQCJAYMDFGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)

![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)